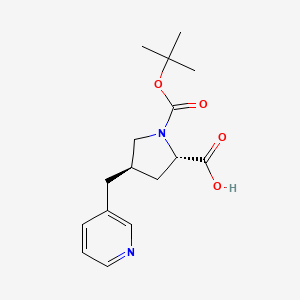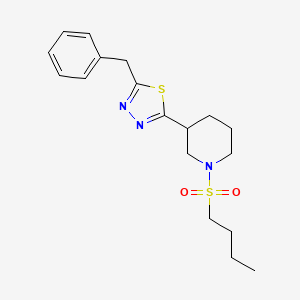
N-スクシンイミジル 4-(2-ピリジルジチオ)ペンタノエート
説明
N-succinimidyl 4-(2-pyridyldithio)pentanoate is a chemical compound widely used in bioconjugation and drug development. It is a bifunctional linker that contains a disulfide bond, making it particularly useful in the formation of antibody-drug conjugates (ADCs). This compound is known for its ability to form stable linkages between proteins and other molecules, facilitating targeted drug delivery and other applications in biomedical research .
科学的研究の応用
N-succinimidyl 4-(2-pyridyldithio)pentanoate is extensively used in scientific research, particularly in the following areas:
Chemistry: As a cross-linking reagent for the synthesis of complex molecules.
Biology: For labeling and modifying proteins and peptides.
Medicine: In the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: In the production of diagnostic reagents and biosensors
作用機序
Target of Action
N-Succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) is primarily used as a bifunctional linker in the formation of antibody-drug conjugates (ADCs) . The primary targets of SPP are therefore the antibodies and cytotoxic drugs that it links together. The role of these targets varies depending on the specific antibody and drug used, but generally, the antibody is designed to bind to a specific antigen on a cancer cell, while the drug is intended to kill the cancer cell once the ADC is internalized .
Mode of Action
SPP acts as a linker that connects an antibody to a cytotoxic drug, forming an ADC . The linker is cleavable, meaning it can be broken down to release the drug once the ADC has been internalized by the target cell . This allows the drug to be delivered directly to cancer cells, reducing the impact on healthy cells and potentially improving the efficacy of the treatment .
Biochemical Pathways
The exact biochemical pathways affected by SPP depend on the specific cytotoxic drug that it is linked to. In general, once the adc is internalized by the target cell, the drug is released and can interfere with various cellular processes, leading to cell death . The ability of SPP to form a cleavable linker means that the drug can be released in its active form, ready to exert its cytotoxic effects .
Pharmacokinetics
The pharmacokinetics of SPP, as part of an ADC, would be influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the pharmacokinetic properties of the ADC as a whole would be more relevant clinically, and these would depend on the properties of the antibody and drug, as well as the linker .
Result of Action
The result of SPP’s action is the formation of an ADC that can deliver a cytotoxic drug directly to cancer cells . This can lead to targeted cell death, reducing the impact on healthy cells and potentially improving the efficacy of the treatment .
Action Environment
The action of SPP, as part of an ADC, can be influenced by various environmental factors. For example, the stability of the ADC could be affected by factors such as pH and temperature. Additionally, the presence of certain enzymes in the target cell can influence the cleavage of the linker and the release of the drug . .
生化学分析
Biochemical Properties
N-succinimidyl 4-(2-pyridyldithio)pentanoate is typically coupled initially to molecules containing primary amines by amide bonds . The compound interacts with various enzymes, proteins, and other biomolecules, forming a covalent bond with them. The nature of these interactions is primarily through the formation of disulfide bonds .
Cellular Effects
The effects of N-succinimidyl 4-(2-pyridyldithio)pentanoate on cells are largely related to its role in the formation of ADCs . The compound influences cell function by enabling the targeted delivery of cytotoxic drugs to specific cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-succinimidyl 4-(2-pyridyldithio)pentanoate involves its role as a linker in ADCs . The compound exerts its effects at the molecular level by forming a covalent bond with antibodies, which are then able to bind specifically to target cells . The linker is cleaved in the reducing environment within the endocytic pathway, leading to the release of the cytotoxic drug .
Metabolic Pathways
N-succinimidyl 4-(2-pyridyldithio)pentanoate is involved in the metabolic pathways related to the metabolism of ADCs
Transport and Distribution
The transport and distribution of N-succinimidyl 4-(2-pyridyldithio)pentanoate within cells and tissues are related to its role in ADCs
Subcellular Localization
The subcellular localization of N-succinimidyl 4-(2-pyridyldithio)pentanoate would be related to the ADC it is part of and the specific cellular pathways involved
準備方法
Synthetic Routes and Reaction Conditions
N-succinimidyl 4-(2-pyridyldithio)pentanoate is synthesized through a series of chemical reactions involving the introduction of a disulfide bond and the activation of the carboxyl group. The typical synthetic route involves the reaction of 4-(2-pyridyldithio)pentanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
In industrial settings, the production of N-succinimidyl 4-(2-pyridyldithio)pentanoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
N-succinimidyl 4-(2-pyridyldithio)pentanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The succinimidyl ester group readily reacts with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond can be reduced to form free thiol groups.
Conjugation Reactions: It can form conjugates with proteins, peptides, and other biomolecules through thiol-disulfide exchange reactions.
Common Reagents and Conditions
Primary Amines: React with the succinimidyl ester group under mild conditions (pH 7.5-8.5).
Reducing Agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce the disulfide bond.
Buffers: Typically phosphate-buffered saline (PBS) or other neutral pH buffers.
Major Products
The major products formed from these reactions include amide-linked conjugates and free thiol-containing molecules, which are essential in various bioconjugation applications .
類似化合物との比較
N-succinimidyl 4-(2-pyridyldithio)pentanoate is unique due to its bifunctional nature and the presence of a disulfide bond. Similar compounds include:
N-succinimidyl 4-(2-pyridylthio)butanoate (SPDB): Another disulfide-containing linker with a shorter carbon chain.
3-(2-Pyridyldithio)propionic acid N-hydroxysuccinimide ester (SPDP): A similar linker used for protein cross-linking but with different spacer length and reactivity
These compounds share similar applications but differ in their chemical structure and reactivity, making N-succinimidyl 4-(2-pyridyldithio)pentanoate particularly suitable for specific bioconjugation tasks.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-10(21-22-11-4-2-3-9-15-11)5-8-14(19)20-16-12(17)6-7-13(16)18/h2-4,9-10H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBCXYYVWHFQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347666 | |
| Record name | 1-{[4-(2-Pyridinyldisulfanyl)pentanoyl]oxy}-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341498-08-6 | |
| Record name | 1-{[4-(2-Pyridinyldisulfanyl)pentanoyl]oxy}-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Pyridyldithio)pentanoic acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: SPP is a heterobifunctional crosslinker that reacts with primary amines and sulfhydryl groups. [] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as those found on lysine residues in proteins, and a 2-pyridyl disulfide group that reacts with sulfhydryl groups, such as those found on cysteine residues. []
ANone: The downstream effects depend on the target molecules being crosslinked. For example, SPP-mediated crosslinking of proteins can be used to:
- Study protein-protein interactions: By crosslinking interacting proteins, SPP can help identify and characterize these interactions. []
- Immobilize proteins: SPP can be used to immobilize proteins on solid supports for various applications, such as biosensors and affinity chromatography. []
- Create protein conjugates: SPP can be used to conjugate proteins to other molecules, such as polyethylene glycol (PEG), to improve their stability or pharmacokinetic properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2358195.png)


![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2358199.png)



![(Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2358206.png)

![2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358210.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2358211.png)
![(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2358212.png)

![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)
